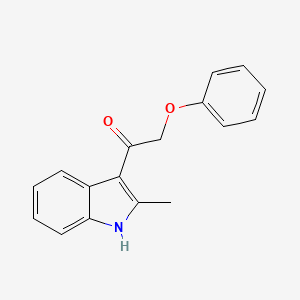

1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone” is a chemical compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .

Synthesis Analysis

The synthesis of indole derivatives, including “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone”, often involves the Friedel-Crafts alkylation of indole with enones . In one study, a series of 3-substituted 2-methyl indole analogs were synthesized and evaluated for their biological activities .Molecular Structure Analysis

The molecular structure of “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone” is characterized by the presence of an indole nucleus, which is a biologically active pharmacophore in medicinal molecules . This indole nucleus is linked to an acetic acid (or a derivative) at the C3 carbon atom .Chemical Reactions Analysis

Indole derivatives, including “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone”, have been found to exhibit inhibitory activities against various enzymes. For instance, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone was found to be a good inhibitor with the lowest Ki value for both Acetylcholinesterase enzyme (AChE) and Glutathione S-transferase enzyme (GST) .Applications De Recherche Scientifique

1. Inhibition of Acetylcholinesterase (AChE) and Glutathione S-transferase (GST) Enzymes This compound has been found to exhibit moderate to good inhibitory activities against AChE and GST enzymes . AChE is a key enzyme in the human brain and plays an important role in many biological functions, particularly in central nervous system functions . GSTs are important enzymes in the cellular antioxidant system .

2. Synthesis of Novel 3-Substitue 2-Methyl Indole Analogs The compound is used in the synthesis of novel 3-substitue 2-methyl indole analogs . These analogs have shown potential as inhibitors of AChE and GST receptors .

ADMET and Pharmacokinetic Properties Prediction

The compound is used in the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and pharmacokinetic properties of the 3-substitue 2-methyl indole analogs .

Molecular Docking Studies

The compound is used in molecular docking studies to gain insight into the interaction modes of the synthesized analogs and rationalize structure-activity relationship .

Lead Drug Discovery

The compound is used in lead drug discovery using molecular docking for the selected enzymes .

Synthesis of Indole Derivatives

The compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

Safety and Hazards

Orientations Futures

The future directions for “1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone” and other indole derivatives include further development of tubulin polymerization inhibitors . Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Propriétés

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-17(14-9-5-6-10-15(14)18-12)16(19)11-20-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBCCRQWKDBWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5663974.png)

![1-cycloheptyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5663984.png)

![(1S)-N,3-dimethyl-1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-1-butanamine hydrochloride](/img/structure/B5663991.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5663998.png)

![methyl 4-[(4-amino-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5664006.png)

![2,2-dimethyl-N-{[(3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5664021.png)

![1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B5664039.png)

![[3-(2-methoxyethyl)-1-(2-methoxy-2-methylpropanoyl)-3-piperidinyl]methanol](/img/structure/B5664054.png)